4-[[(Z)-3-(4-ethoxyphenyl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide
Description
4-[[(Z)-3-(4-ethoxyphenyl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a quinoxalinyl group, and a benzenesulfonamide moiety.
Properties
IUPAC Name |
4-[[(Z)-3-(4-ethoxyphenyl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S/c1-2-33-20-11-7-18(8-12-20)24(30)15-16-26-19-9-13-21(14-10-19)34(31,32)29-25-17-27-22-5-3-4-6-23(22)28-25/h3-17,26H,2H2,1H3,(H,28,29)/b16-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQYHPLGJQDQJK-NXVVXOECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C\NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(Z)-3-(4-ethoxyphenyl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the synthesis of 4-ethoxyphenyl acetic acid, which is then converted to the corresponding acyl chloride. This intermediate is reacted with quinoxalin-2-ylamine to form the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
4-[[(Z)-3-(4-ethoxyphenyl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[[(Z)-3-(4-ethoxyphenyl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[[(Z)-3-(4-ethoxyphenyl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-4-[[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide
- N-(3-acetylphenyl)-4-[[3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide
Uniqueness
4-[[(Z)-3-(4-ethoxyphenyl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethoxyphenyl group, a quinoxalinyl group, and a benzenesulfonamide moiety sets it apart from similar compounds, potentially leading to unique applications and effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
